molecular formula C14H18FNO2 B13168039 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13168039
M. Wt: 251.30 g/mol
InChI Key: DAZYNKSIHOHVHM-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopentane ring substituted with an amino group and a fluorophenyl group, making it a unique structure for studying its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with 2-fluorophenylacetonitrile in the presence of a base to form an intermediate, which is then reduced to the corresponding amine. The final step involves the carboxylation of the amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18FNO2/c15-12-6-2-1-5-10(12)11(9-16)14(13(17)18)7-3-4-8-14/h1-2,5-6,11H,3-4,7-9,16H2,(H,17,18)

InChI Key

DAZYNKSIHOHVHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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